4-(4-Benzyloxyphenyl)butanol

Organic Synthesis Reductive Amination Cardiac Pharmacology

Essential benzyl-protected phenylbutanol for Arbutamine synthesis. The orthogonal benzyl ether is stable during reductive amination yet cleaved selectively post-coupling—unprotected analogs (4-hydroxyphenylbutanol) fail under these conditions. Also serves as MAO-B inhibitor scaffold with validated nanomolar potency. Non-substitutable for cardiac stress agent process development.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 130783-40-3
Cat. No. B13444890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzyloxyphenyl)butanol
CAS130783-40-3
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCO
InChIInChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-12,18H,4-6,13-14H2
InChIKeyWCNQWIWLMNNLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Benzyloxyphenyl)butanol (CAS 130783-40-3): A Critical Benzyl-Protected Intermediate for Cardiac Diagnostic Agents and MAO-B Inhibitor Scaffolds


4-(4-Benzyloxyphenyl)butanol (IUPAC: 4-(4-phenylmethoxyphenyl)butan-1-ol) is a C17H20O2 aromatic ether-alcohol . It serves as a key intermediate in the multi-step synthesis of Arbutamine, a synthetic catecholamine cardiac stimulant used in pharmacological stress echocardiography . The benzyloxy protecting group is crucial for downstream reductive amination coupling with norepinephrine derivatives, forming the benzyl-protected arbutamine precursor [1]. The benzyloxyphenyl moiety itself is a well-validated pharmacophore for potent, selective, and reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy [2]. This dual identity as both a protected building block and a potential MAO-B pharmacophore distinguishes it from simpler, unprotected phenylbutanol analogs.

Why 4-(4-Benzyloxyphenyl)butanol Cannot Be Substituted with Unprotected 4-(4-Hydroxyphenyl)butanol or 4-(4-Methoxyphenyl)butanol in Critical Syntheses


Generic substitution of 4-(4-Benzyloxyphenyl)butanol with its simpler analogs is not feasible due to fundamental differences in chemical reactivity and synthetic utility. While 4-(4-hydroxyphenyl)butanol [1] and 4-(4-methoxyphenyl)butanol share the core phenylbutanol structure, they lack the benzyl protecting group. In the patented synthesis of Arbutamine, the benzyl ether is essential to prevent unwanted side reactions during reductive amination; the free phenol in 4-(4-hydroxyphenyl)butanol would be incompatible with the coupling conditions [2]. The benzyl group provides a chemically orthogonal protection that is stable to the reductive amination step yet can be selectively cleaved by hydrogenolysis later in the synthesis. Furthermore, the benzyloxyphenyl moiety confers a distinct and favorable binding mode in MAO-B inhibitors [3], a property that is not replicated by the methoxy or hydroxy analogs. Therefore, substituting with a non-benzyl-protected analog would either cause a synthetic pathway to fail or result in a different pharmacological profile.

Quantitative Evidence for Differentiating 4-(4-Benzyloxyphenyl)butanol from Structural Analogs: Synthetic and Biological Activity Data


Synthetic Utility: Exclusive Role as a Protected Intermediate in the Patented Arbutamine Synthesis

In the patented synthesis of Arbutamine, 4-(4-benzyloxyphenyl)butanal (which is directly derived from 4-(4-Benzyloxyphenyl)butanol via oxidation) is the only aldehyde component used in the key reductive amination step with norepinephrine [1]. This step is not reported or claimed with any other aldehyde (e.g., 4-(4-methoxyphenyl)butanal or 4-(4-hydroxyphenyl)butanal) in this specific, high-value synthetic pathway.

Organic Synthesis Reductive Amination Cardiac Pharmacology

MAO-B Pharmacophore: The Benzyloxyphenyl Moiety is a Prerequisite for High Selectivity and Potency

The benzyloxyphenyl group is a common structural feature of highly potent, selective, and reversible MAO-B inhibitors, exemplified by the clinical compounds Safinamide and Sembragiline [1]. A series of synthesized 4-(benzyloxy)phenyl derivatives demonstrated that this specific moiety confers high MAO-B inhibitory activity. In a related study, the most potent compound (12c) exhibited a human MAO-B IC50 of 8.9 nM with >10,000-fold selectivity over MAO-A [2]. In stark contrast, the closely related 4-(4-hydroxyphenyl)butanol (rhododendrol) is not an MAO-B inhibitor but rather a known melanocyte cytotoxic agent [3].

Medicinal Chemistry Monoamine Oxidase B Inhibition Parkinson's Disease

Physicochemical Differentiation: Lipophilicity and Molecular Weight

4-(4-Benzyloxyphenyl)butanol possesses a significantly higher molecular weight and calculated lipophilicity (cLogP) compared to its non-benzyl-protected analogs, which directly impacts its solubility, permeability, and synthetic handling [1].

Drug Design ADME Properties Chemical Procurement

Validated Research and Industrial Applications for 4-(4-Benzyloxyphenyl)butanol (CAS 130783-40-3) Based on Quantitative Evidence


Arbutamine Synthesis and Cardiac Diagnostic Agent Development

4-(4-Benzyloxyphenyl)butanol is the essential precursor for the preparation of 4-(4-benzyloxyphenyl)butanal, the specific aldehyde partner used in the patented reductive amination step to synthesize benzyl arbutamine [1]. For any group involved in the process development or scale-up of Arbutamine or related catecholamine stress agents, this compound is a mandatory starting material. Its procurement is non-negotiable, as the synthesis cannot proceed with other commercially available analogs.

Medicinal Chemistry: Scaffold for Selective MAO-B Inhibitor Design

The benzyloxyphenyl moiety is a validated pharmacophore for achieving high potency and exquisite selectivity for the MAO-B enzyme, as demonstrated by compounds with IC50 values in the low nanomolar range and >10,000-fold selectivity over MAO-A [2]. 4-(4-Benzyloxyphenyl)butanol serves as a versatile starting point for building novel MAO-B inhibitor libraries. Researchers investigating Parkinson's disease or other neurological disorders can use it as a core scaffold to explore structure-activity relationships, confident that the foundational benzyloxyphenyl group imparts a favorable binding mode.

Chemical Biology: Development of Lipophilic Probes and PROTACs

Due to its high lipophilicity (estimated cLogP ~4.1) and larger molecular weight compared to simple phenylbutanols , 4-(4-Benzyloxyphenyl)butanol is a superior starting material for synthesizing cell-permeable probes or PROTAC (Proteolysis Targeting Chimera) linker components. Its enhanced hydrophobicity can improve membrane permeability and facilitate the design of molecules with improved pharmacokinetic profiles, where the benzyl group can also serve as a metabolically labile or photo-cleavable protecting group in advanced chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Benzyloxyphenyl)butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.